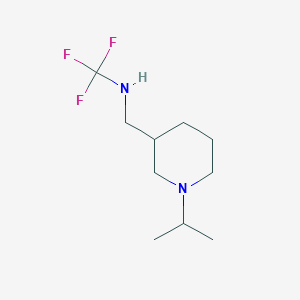
4-Benzoyl-3-hydroxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-hydroxyphenyl benzoate is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a benzoyl group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl benzoate typically involves the benzoylation of substituted phenols under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-3-hydroxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, hydroxylated benzophenones, and various substituted benzophenones .
Applications De Recherche Scientifique
4-Benzoyl-3-hydroxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of UV-blocking agents and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl benzoate involves its interaction with various molecular targets. The benzoyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: This compound is a derivative of 4-Benzoyl-3-hydroxyphenyl benzoate and is used as a UV-blocking agent in contact lenses.
Benzyl benzoate: Known for its use in treating scabies and lice, benzyl benzoate shares structural similarities but has different applications.
Uniqueness
This compound is unique due to its specific combination of benzoyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
18803-25-3 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(4-benzoyl-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C20H14O4/c21-18-13-16(24-20(23)15-9-5-2-6-10-15)11-12-17(18)19(22)14-7-3-1-4-8-14/h1-13,21H |
Clé InChI |
CNAILFQALPMJFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
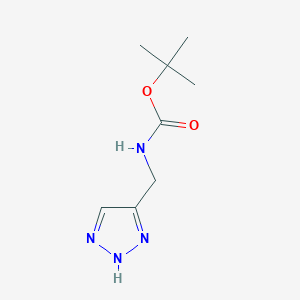
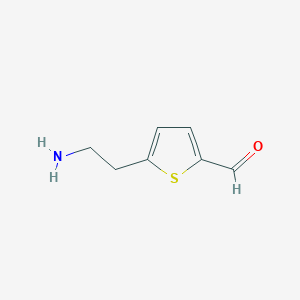
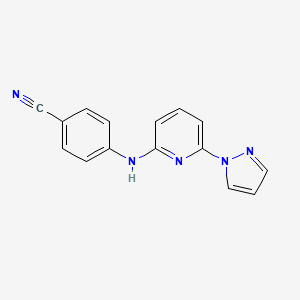
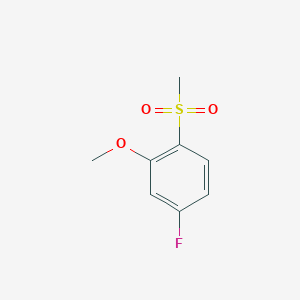

![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)

![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)

